molecular formula C23H21FN2O4S B6560670 3-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946336-02-3

3-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6560670
CAS No.: 946336-02-3
M. Wt: 440.5 g/mol
InChI Key: YKFWSUVWPGYBML-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 3-fluorobenzamide moiety. Its structural complexity enables diverse biological interactions, particularly in targeting nuclear receptors and enzymes. Key characteristics include:

  • Molecular Formula: Likely C23H20FN2O4S (estimated based on analogs).
  • Functional Groups: The 4-methoxybenzenesulfonyl group enhances solubility and receptor binding, while the 3-fluorobenzamide contributes to electronic effects and steric interactions .

Properties

IUPAC Name

3-fluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c1-30-20-8-10-21(11-9-20)31(28,29)26-13-3-5-16-15-19(7-12-22(16)26)25-23(27)17-4-2-6-18(24)14-17/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFWSUVWPGYBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Variations: The 4-methoxybenzenesulfonyl group in the target compound may improve metabolic stability compared to 4-fluorophenylsulfonyl analogs due to reduced electron-withdrawing effects .

Benzamide Modifications: Fluorine at the 3-position (target compound) vs. chlorine () alters electronegativity and van der Waals interactions. Chlorine’s larger size may enhance binding affinity but reduce solubility .

Biological Implications: RORγ inverse agonists with 4-fluorophenylsulfonyl groups () show nanomolar to micromolar potency, suggesting the target compound’s 4-methoxy group could modulate selectivity . The acrylamide derivative () demonstrates antitumor activity, highlighting the importance of the linker group (amide vs. acrylamide) in mechanism of action .

Physicochemical Properties

Property Target Compound 3-Chloro Analog () RORγ Agonist ()
Molecular Weight ~446.5 g/mol 444.905 g/mol 440–460 g/mol (estimated)
LogP (Predicted) ~3.2 ~3.5 ~2.8–4.0
Hydrogen Bond Acceptors 6 6 5–7
  • The target compound’s 4-methoxy group likely reduces LogP compared to chloro/fluoro analogs, improving aqueous solubility .

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